2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of dye intermediates, such as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, which was discovered during the analysis of a commercially delivered dye intermediate (Drabina et al., 2009).
- It has been identified as a by-product in the synthesis of other benzimidazole derivatives, highlighting its relevance in complex chemical reactions (Bai et al., 2013).
Chemical Properties and Reactions
- Research has shown its role in the synthesis of drug precursors, specifically in the creation of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives. These compounds are significant for their acidity constants and protonation properties (Duran & Canbaz, 2013).
Biological Applications
- The compound has been used in the development of antimicrobial nano-materials, particularly in the formation of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, which showed effectiveness against certain pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
- Its derivatives have been synthesized and shown to possess anticancer activities, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Material Science and Corrosion Inhibition
- It has been incorporated in the synthesis of new heterocyclic benzimidazole derivatives for studying their inhibitory properties on carbon steel corrosion, demonstrating significant potential in material science applications (Rouifi et al., 2020).
Pharmacology
- Research includes the synthesis and biological evaluation of benzimidazole derivatives for potential anthelmintic activity, indicating its significance in pharmaceutical research (Sawant & Kawade, 2011).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, any health risks associated with exposure, and any precautions that should be taken when handling the compound.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound’s properties or behavior, and any potential applications that have yet to be fully explored.
Please note that the availability of this information can vary greatly depending on the specific compound . For a less well-known or less widely studied compound, much of this information may not be available. In such cases, experimental studies may be necessary to determine these properties. Please consult with a qualified professional or researcher for more specific information.
properties
IUPAC Name |
2-chloro-N-(1,2-dimethylbenzimidazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-7-13-9-5-8(14-11(16)6-12)3-4-10(9)15(7)2/h3-5H,6H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQMYXSQADBAAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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